n2-Methyl-2'-deoxyguanosine

G-quadruplex Anti-HIV-1 Oligonucleotide therapeutics

Standard unmodified nucleosides cannot replicate N2-Me-dG's minor-groove alkylation effects or repair enzyme kinetics. This exact analog is required for translesion synthesis, G-quadruplex stabilization, and formaldehyde-induced mutagenesis models. - **Key data:** 9.4% dTMP misincorporation; 1.2× lower insertion, 2.1× lower extension vs. dG - **Application:** LC-MS/MS standard for NER/ALKBH3 repair dynamics; Pol κ/η substrate - **Supply:** Multiple package sizes (mg to g), characterized by HPLC/MS

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B11825444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen2-Methyl-2'-deoxyguanosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5-,6+,7+/m0/s1
InChIKeyXEZUVZDXOQPEKT-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N2-Methyl-2'-deoxyguanosine (N2-Me-dG) Overview


N2-Methyl-2'-deoxyguanosine (N2-Me-dG, CAS: 19916-77-9) is a purine 2'-deoxyribonucleoside analog characterized by a methyl group at the exocyclic N2 position of the guanine base. It is formed endogenously via the reaction of formaldehyde with deoxyguanosine followed by reduction of the Schiff base, and serves as a key model lesion for studying DNA alkylation damage [1]. Unlike unmodified 2'-deoxyguanosine, N2-Me-dG exhibits distinct biophysical and biological properties that underpin its utility as a probe in DNA replication fidelity studies, G-quadruplex stabilization, and oligonucleotide therapeutic development [2].

DNA alkylation lesion probe for replication fidelity and repair studies
G-quadruplex structure–activity probe with CD-confirmed stabilization
Enzyme-compatible substrate for polymerase incorporation and mutagenesis research

Why N2-Me-dG Is Irreplaceable


Substituting N2-Me-dG with unmodified 2'-deoxyguanosine or other methylated guanine analogs (e.g., O6-methyl-dG, N2-ethyl-dG) is not scientifically valid for several key applications. The N2-methyl modification resides in the minor groove of DNA, whereas O6-methyl-dG places the methyl group in the major groove, leading to profoundly different base-pairing distortions and repair enzyme recognition profiles [1]. Furthermore, N2-Me-dG is a substrate for specific DNA polymerases (Pol κ, Pol η) and repair pathways (NER, ALKBH3-mediated dealkylation) that do not process larger N2-alkyl adducts or O6-methyl lesions with the same efficiency [2]. In G-quadruplex-forming oligonucleotides, N2-methylation enhances parallel G4 stability, a property not shared by N2-heteroaryl modifications which can markedly destabilize the structure [3]. These distinctions underscore the necessity of procuring the exact compound for experimental reproducibility and valid cross-study comparisons.

Unmodified 2'-deoxyguanosine

Lacks N2-methyl minor-groove lesion signature; polymerase bypass and repair profiles may not be comparable.

O6-Methyl-2'-deoxyguanosine

Major-groove lesion with distinct base-pairing distortion and repair recognition (MGMT vs NER/ALKBH3); lesion-specific endpoints may differ.

N2-Ethyl or bulkier N2-alkyl-dG analogs

Exceed polymerase substrate size threshold; G-quadruplex stability effects may shift away from N2-methyl behavior.

N2-Me-dG: Head-to-Head Comparisons


G-Quadruplex Stabilization Enhances Anti-HIV-1 Activity

In a comparative study, substitution of 2'-deoxyguanosine residues with N2-methyl-2'-deoxyguanosine (m2dG) in the 3',5'-end-modified hexadeoxyribonucleotide R-95288 resulted in modified oligodeoxyribonucleotides (ODNs) that exhibited a 2-fold higher anti-HIV-1 activity than the parent compound [1]. Circular dichroism (CD) spectra further indicated that the m2dG modification stabilized the tertiary structure of the parallel G-quadruplex, a critical determinant of biological activity [1].

G4 stability & activity
Reported
2× anti-HIV-1 activity increase vs unmodified parent; CD-stabilized parallel G-quadruplex
Supports G4 structure–activity correlation in antiviral research model
In vitro assay; no therapeutic claim
G-quadruplex Anti-HIV-1 Oligonucleotide therapeutics

Efficient DNA Polymerase I Incorporation of N2-Methyl-dGTP

A systematic evaluation of N2-substituted 2'-deoxyguanosine 5'-triphosphates as substrates for E. coli DNA polymerase I revealed that N2-methyl-dGTP and N2-ethyl-dGTP were efficiently incorporated in place of dGTP to yield full-length product [1]. In contrast, N2-n-hexyl-dGTP supported only limited full-length synthesis at high concentrations, and N2-phenyl- and N2-(p-n-butylphenyl)-dGTP were poor substrates [1]. This demonstrates a sharp size-dependent threshold for polymerase accommodation.

Pol I substrate efficiency
Reported
N2-Me-dGTP: efficient full-length synthesis; N2-hexyl/phenyl-dGTP: poor substrates
Defines N2-alkyl size limit for enzymatic incorporation studies
E. coli Pol I Klenow fragment model
DNA polymerase Nucleotide incorporation Substrate specificity

N2-Me-dG Induces G→A Transition Mutations

Site-specific primer extension studies using the Klenow fragment of E. coli DNA polymerase I on a template containing N2-Me-dG revealed that while dCMP (correct base) was preferentially incorporated opposite the lesion, misincorporation of dTMP occurred at a frequency of 9.4% [1]. No deletions were detected. Steady-state kinetic analysis showed that the frequency of nucleotide insertion for dTMP was only 1.2-fold lower than for dCMP, and chain extension from a dT:N2-Me-dG pair was only 2.1-fold lower than from a dC:N2-Me-dG pair [1]. This quantifies N2-Me-dG as a miscoding lesion capable of generating G→A transition mutations.

Miscoding frequency
Reported
9.4% dTMP misincorporation; insertion 1.2× lower than dCMP; extension 2.1× lower
Quantifies G→A transition mutagenic potential for lesion bypass research
Klenow exo- assay, site-specific template
Mutagenesis DNA replication fidelity Translesion synthesis

NER and ALKBH3-Mediated Repair of N2-Me-dG

Metabolic labeling and LC-MS/MS quantification in cultured mammalian cells demonstrated that nucleotide excision repair (NER) exerts moderate effects on the removal of both N2-methyl-dG (N2-MedG) and N2-n-butyl-dG (N2-nBudG) from genomic DNA [1]. Additionally, DNA polymerases κ and η were found to contribute specifically to the incorporation of N2-MedG into genomic DNA and modulate its repair in human cells [1]. Importantly, loss of the oxidative dealkylase ALKBH3 resulted in higher frequencies of both N2-MedG and N2-nBuG incorporation, indicating that ALKBH3-mediated reversal is a shared but possibly kinetically distinct repair pathway for these N2-alkyl lesions [1].

Repair pathway profiling
Reported
NER moderate; Pol κ/η facilitate incorporation; ALKBH3 reversal shared but kinetically distinct vs N2-nBudG
Characterizes lesion-specific repair dynamics for toxicological model studies
LC-MS/MS in cultured mammalian cells
DNA repair Nucleotide excision repair ALKBH3 LC-MS/MS

G:G Pairing Stabilizes G-Quadruplex upon N2-Methylation

Circular dichroism (CD) spectra of N2-Me-dG-modified oligodeoxyribonucleotides indicated stabilization of the parallel G-quadruplex tertiary structure [1]. In contrast, a systematic study of N2-heteroaryl modifications on guanine bases in a DNA G-quadruplex revealed that certain N2-heteroaryl groups (e.g., N2-(pyrimidin-2-yl)) markedly destabilize the G-quadruplex structure [2]. While specific ΔTm values for N2-Me-dG were not reported in these studies, the CD spectral shifts provide direct evidence of structural stabilization distinct from the destabilizing effects of bulkier or heteroaromatic N2 modifications.

G4 structural modulation
Class-level
CD stabilization of parallel G4; N2-heteroaryl groups markedly destabilizing
Context-dependent; supports N2-methyl-specific G4 stabilization probe design
Qualitative CD; ΔTm not reported
Base pairing G-quadruplex Thermodynamics CD spectroscopy

N2-Me-dG: Key Applications


G-Quadruplex Stabilization for Anti-HIV Therapeutics

Based on direct evidence of a 2-fold increase in anti-HIV-1 activity and CD-confirmed G-quadruplex stabilization, N2-Me-dG is the building block of choice for developing G-quadruplex-forming oligonucleotides targeting HIV-1. Procurement of N2-Me-dG phosphoramidite enables solid-phase synthesis of modified ODNs with enhanced therapeutic potency and structural stability [1].

DNA Replication Fidelity and Mutagenesis Studies

The precisely quantified 9.4% dTMP misincorporation frequency and kinetic parameters (1.2× lower insertion, 2.1× lower extension) establish N2-Me-dG as a benchmark lesion for studying G→A transition mutations. Researchers investigating formaldehyde-induced mutagenesis or polymerase fidelity should select N2-Me-dG-containing templates for reproducible, quantitative translesion synthesis assays [1].

LC-MS/MS Analysis of DNA Repair Kinetics

N2-Me-dG serves as a critical analytical standard and metabolic labeling substrate for LC-MS/MS quantification of DNA repair dynamics. Its defined repair profile—involving NER, Pol κ/η-mediated incorporation, and ALKBH3 oxidative dealkylation—makes it essential for toxicological studies of formaldehyde exposure and for developing assays to screen modulators of DNA repair pathways [1].

Enzymatic DNA Synthesis with N2-Methyl-dGTP

For applications requiring enzymatic incorporation of modified guanines into DNA (e.g., aptamer libraries, modified templates), N2-methyl-dGTP is a superior substrate compared to bulkier N2-alkyl-dGTP analogs. Its efficient incorporation by E. coli DNA polymerase I to full-length product ensures high-yield synthesis, whereas N2-hexyl, N2-phenyl, and N2-butylphenyl derivatives fail as substrates [1].

Application
Selection Property
Validation Focus
G4 structure–activity research
N2-methyl-dependent G4 stabilization
Verify CD, thermal stability, and antiviral model-response correlation
DNA lesion bypass and mutagenesis research
Defined miscoding frequency and polymerase kinetics
Quantify G→A mutation rate and TLS polymerase specificity
DNA adduct repair and toxicology studies
Distinct repair pathway engagement (NER, Pol κ/η, ALKBH3)
Assess repair kinetics and lesion persistence via LC-MS/MS
Enzymatic incorporation of modified nucleotides
Efficient polymerase substrate with defined size threshold
Test incorporation efficiency and full-length product yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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